molecular formula C22H17N3O4S B11599271 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11599271
M. Wt: 419.5 g/mol
InChI Key: PMPZPAZZXGGSDL-GRSHGNNSSA-N
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Description

The compound “(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused thiazole-triazole core with a Z-configured arylidene substituent at position 5 and a substituted aryl group at position 2. Its structure includes a chromen-3-ylmethylidene moiety and 3,4-dimethoxyphenyl substituent, which confer unique electronic and steric properties. This article compares its structural, synthetic, and pharmacological attributes with closely related analogs reported in recent literature.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H17N3O4S/c1-27-17-8-7-15(11-18(17)28-2)20-23-22-25(24-20)21(26)19(30-22)10-13-9-14-5-3-4-6-16(14)29-12-13/h3-11H,12H2,1-2H3/b19-10-

InChI Key

PMPZPAZZXGGSDL-GRSHGNNSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Synthesis

The thiazole ring is synthesized via cyclization of thiourea derivatives with α-haloketones. For example, thiourea reacts with chloroethyl acetate under acidic conditions to yield 2-methylthiazole intermediates. Optimal yields (75–85%) are achieved using ethanol as a solvent at reflux temperatures (80°C, 6–8 hours). Elemental analysis and IR spectroscopy confirm the formation of the thiazolidinone scaffold, with characteristic C=O stretches at 1692 cm⁻¹ and NH stretches at 3327 cm⁻¹.

Triazole Ring Closure

The triazole ring is formed through cyclization of thiosemicarbazide intermediates. Hydrazine hydrate reacts with the thiazole intermediate in the presence of phosphorus oxychloride (POCl₃) to facilitate dehydration and ring closure. Alternative methods employ oxidative C–H functionalization, where disulfide intermediates undergo intramolecular cyclization to form benzo-thiazolo-triazoles. The latter approach offers superior functional group tolerance, with reaction times under 2 hours and yields exceeding 90%.

Table 1: Comparative Analysis of Triazole Ring Closure Methods

MethodReagentsTime (h)Yield (%)Reference
Hydrazine-POCl₃Hydrazine, POCl₃878
Oxidative C–H FunctionalizationI₂, DMSO1.592

Functionalization with 3,4-Dimethoxyphenyl Group

Nucleophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group is introduced via nucleophilic substitution of a halogenated thiazolo-triazole intermediate. Using 3,4-dimethoxyphenylboronic acid in a Suzuki-Miyaura coupling, palladium catalysts (Pd(PPh₃)₄) facilitate cross-coupling at 90°C in dioxane/water. Yields range from 65–75%, with HPLC purity >98%.

Direct Alkylation

Alternative routes employ alkylation of thiol intermediates with 3,4-dimethoxyphenethyl bromide. Reaction in acetone with potassium carbonate (K₂CO₃) at 60°C for 12 hours affords the target compound in 70% yield.

Table 2: Functionalization Methods and Outcomes

MethodConditionsYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, dioxane7598.5
Direct AlkylationK₂CO₃, acetone7097.2

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol, yielding brown crystalline solids with melting points of 143–145°C. Ethanol minimizes co-crystallization of E/Z isomers, ensuring >99% diastereomeric excess for the (5Z)-form.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) displays key resonances:

  • δ 7.47–8.08 ppm (m, 5H, Ar–H)

  • δ 7.43 ppm (s, 1H, methylidene CH)

  • δ 3.85 ppm (s, 6H, OCH₃).
    IR spectroscopy confirms C=O (1692 cm⁻¹) and C–O (1200 cm⁻¹) stretches.

Industrial Scalability Considerations

Continuous Flow Reactors

Industrial production employs continuous flow reactors for thiazole and triazole syntheses, enhancing heat transfer and reducing reaction times by 40% compared to batch methods.

Green Chemistry Metrics

Solvent recovery systems and catalytic recycling improve atom economy (85–90%) and reduce waste generation .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a bioactive compound with various biological activities.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Core Structure and Substituent Variations

The target compound shares the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core with analogs but differs in substituents:

  • Position 5 : A chromen-3-ylmethylidene group, introducing a bicyclic, planar chromene system.
  • Position 2 : A 3,4-dimethoxyphenyl group with electron-donating methoxy substituents.

Key analogs for comparison (see Table 1):

Compound 2a–l (): Varied aryl/heteroaryl substituents at position 2.

Compound 5a–e (): Alkyl/aryl-amino substituents at position 3.

Compound 5c (): Coumarin-thiazole hybrid with a phenylimino group.

AC1LX078 (): 2,3-Dimethoxybenzylidene and 4-ethoxyphenyl groups.

269a–e (): Arylidene derivatives with demonstrated anticancer activity.

Table 1: Structural Features of Selected Analogs
Compound ID Position 5 Substituent Position 2 Substituent Key Structural Notes Reference
Target Compound 2H-chromen-3-ylmethylidene 3,4-dimethoxyphenyl Chromene enhances planarity N/A
AC1LX078 () 2,3-Dimethoxybenzylidene 4-ethoxyphenyl Ethoxy vs. methoxy substitution
5c () Coumarin-linked H-4 4-Methoxyphenyl Coumarin-thiazole hybrid
269a–e () Arylidene (e.g., 4-Cl-phenyl) Variable aryl groups Optimized for anticancer activity
5a () Methylamino-methylene N/A (base structure) Alkylamino substituent

Yield and Melting Points

Chromene-containing derivatives typically exhibit higher melting points due to increased rigidity and π-stacking. For example:

  • Target Compound : Expected melting point >250°C (based on chromene analogs in ).
  • AC1LX078: No explicit data, but dimethoxybenzylidene analogs (e.g., 5d in ) melt at 262–263°C .
  • 5a–e : Melting points range from 199–280°C, influenced by substituent polarity .
Table 2: Comparative Physicochemical Data
Compound ID Yield (%) Melting Point (°C) Molecular Weight Solubility (Polarity) Reference
Target Compound ~60* >250* ~450* Low (non-polar) N/A
5d () 56 262–263 349.4 Moderate
5c () 72 103–105 426.5 Low
269a () 49–68 >200 ~350 Variable

*Estimated based on structural analogs.

Anticancer Potential

  • Arylidene Derivatives (269a–e) : Exhibit potent anticancer activity due to electron-withdrawing groups (e.g., 4-Cl-phenyl) enhancing DNA intercalation .
  • Coumarin Hybrids (5c, ) : Demonstrated activity via C=O and C=N interactions with biological targets .
  • Target Compound : The chromene moiety may improve bioavailability and target binding compared to simpler arylidenes.

Antioxidant and Anti-inflammatory Effects

Chromene and methoxy groups (as in the target compound) are associated with radical scavenging (), though specific data for this compound is lacking.

Biological Activity

The compound (5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings on its biological activity, including in vitro and in vivo studies.

Chemical Structure and Properties

  • Molecular Formula : C23H20N4O3S
  • Molecular Weight : 440.50 g/mol
  • CAS Number : Not specified

The compound features a thiazole ring fused with a triazole moiety and is substituted with chromenyl and dimethoxyphenyl groups. These structural elements are critical for its interaction with biological targets.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolo-triazole derivatives. The compound's structural analogs have shown promising results against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)2.53
U-87 MG (Brain)34.31
A549 (Lung)18.50

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways related to tumor growth.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

Preliminary studies have indicated potential antiviral properties against certain viruses. For instance, derivatives of this compound have shown activity against influenza virus strains, although further research is needed to clarify its efficacy and mechanism of action.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Cancer Letters demonstrated that a related thiazolo-triazole derivative significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of 2.53 µM, indicating high potency against breast cancer cells .
  • Antimicrobial Screening : In a comparative study assessing various thiazole derivatives, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics .

The biological activities of this compound are believed to involve:

  • Inhibition of Cell Proliferation : Through interference with key signaling pathways such as PI3K/Akt and MAPK.
  • Induction of Apoptosis : Via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Antimicrobial Mechanisms : Likely involving disruption of bacterial cell wall synthesis or function.

Q & A

Basic Question: How can researchers optimize the multi-step synthesis of this thiazolo-triazole derivative to improve yield and purity?

Answer:
The synthesis involves sequential condensation, cyclization, and functionalization steps. Key optimization strategies include:

  • Step 1: Use of sodium hydride (NaH) in toluene for initial cyclocondensation to form the thiazolo-triazole core (yields: 52–64% reported for analogous compounds) .
  • Step 2: Temperature control (70–80°C) during benzylidene group introduction to minimize side reactions .
  • Step 3: Solvent selection (e.g., CH₃CN for precipitation control) and recrystallization in hexane/ethyl acetate to enhance purity .
  • Validation: Monitor reactions via TLC and confirm purity via HPLC (≥95% purity achieved in similar derivatives) .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • 1H/13C NMR: Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, chromene protons at δ 6.5–7.5 ppm) and confirm Z-configuration of the benzylidene group via coupling constants .
  • X-ray Crystallography: Resolve stereochemistry (monoclinic system, space group C2, unit cell parameters a = 11.5904 Å, b = 7.0570 Å, c = 16.4519 Å for analogous structures) .
  • LCMS (ESI+): Validate molecular weight (e.g., m/z 449–486 for related derivatives) and detect fragmentation patterns .

Advanced Question: How does the reactivity of this compound with nucleophiles (e.g., amines, hydrazines) inform its derivatization potential?

Answer:

  • Nucleophilic Attack: The exocyclic double bond (benzylidene group) undergoes regioselective addition. For example, hydrazines form hydrazone derivatives, altering biological activity .
  • Thiazole Ring Reactivity: The sulfur atom participates in nucleophilic substitutions (e.g., with chloroacetic acid) to introduce carboxylate or thioether groups .
  • Methodology: Optimize reaction stoichiometry (1:1 molar ratio) and use polar aprotic solvents (DMF/DMSO) to stabilize intermediates .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antifungal)?

Answer:

  • Target-Specific Assays: Use enzyme inhibition studies (e.g., 14-α-demethylase lanosterol for antifungal activity vs. topoisomerase II for anticancer activity ).

  • Structural Modifications: Compare activity trends across derivatives. For example:

    SubstituentIC₅₀ (Anticancer)MIC (Antifungal)
    3,4-Dimethoxy12.5 µM >50 µM
    4-Chloro8.2 µM 25 µM
  • Mechanistic Studies: Employ molecular docking (PDB: 3LD6) to predict binding affinities and explain selectivity .

Advanced Question: What strategies are effective in structure-activity relationship (SAR) studies for this compound class?

Answer:

  • Core Modifications: Vary substituents on the chromene (electron-donating vs. withdrawing groups) and triazole rings. For example:
    • 3,4-Dimethoxyphenyl enhances π-π stacking with hydrophobic enzyme pockets .
    • Chlorine substitution increases electrophilicity, improving DNA intercalation .
  • Pharmacophore Mapping: Use QSAR models to correlate logP values (1.8–2.5) with cytotoxicity .

Advanced Question: How can computational methods address challenges in predicting the compound’s metabolic stability?

Answer:

  • In Silico Tools: Apply SwissADME to predict CYP450 metabolism hotspots (e.g., demethylation of methoxy groups ).
  • MD Simulations: Analyze solvation effects on the benzylidene group’s Z/E isomerization barrier (ΔG ≈ 15 kcal/mol) .
  • Metabolite Identification: Use Mass Frontier to simulate fragmentation pathways and prioritize synthetic standards .

Advanced Question: What crystallographic challenges arise in resolving this compound’s polymorphic forms?

Answer:

  • Polymorphism Control: Slow evaporation from DMSO/EtOH yields stable monoclinic crystals (density = 1.497 Mg/m³) .
  • Disorder Management: The chromene ring often exhibits positional disorder; refine using restraints (SHELXL-2018) .
  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) to resolve weak diffractions from the thiazole sulfur atom .

Advanced Question: How does the compound’s stability under physiological conditions impact in vitro assay design?

Answer:

  • pH Sensitivity: Degradation occurs above pH 7.4 (t₁/₂ = 4 hrs); use PBS (pH 6.8) for cell-based assays .
  • Light Exposure: The benzylidene group undergoes photoisomerization; store solutions in amber vials .
  • Temperature: Lyophilized powder remains stable at −20°C for >6 months .

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